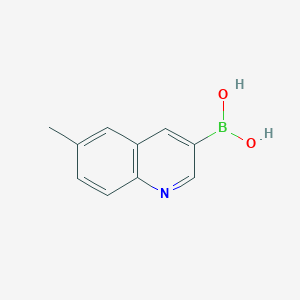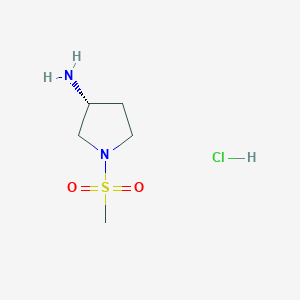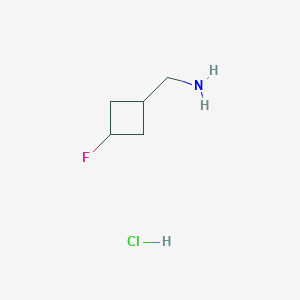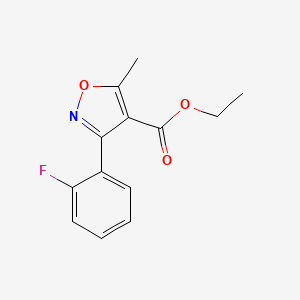
3-(2-氟苯基)-5-甲基-1,2-恶唑-4-羧酸乙酯
描述
The compound “Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate” is likely an organic compound containing a fluorophenyl group, a methyl group, and an oxazole ring. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific experimental data, it’s difficult to provide an analysis of these properties for this compound .科学研究应用
Comprehensive Analysis of Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate Applications
Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications:
Antiviral Research: This compound may serve as a scaffold for developing new antiviral agents. Indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit antiviral activities . By analogy, Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate could be modified to enhance its interaction with viral proteins, potentially leading to the development of novel antiviral medications.
Anti-inflammatory Agents: The structural similarity of this compound to other bioactive molecules suggests it could be explored for its anti-inflammatory properties. Research on indole derivatives has shown significant anti-inflammatory activity, which indicates that Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate might also be effective in this regard .
Anticancer Activity: Compounds with an indole base structure have been found to possess anticancer properties. Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate could be investigated for its potential to inhibit cancer cell growth and proliferation, contributing to the field of oncology .
Anti-HIV Research: Indole derivatives have shown promise as anti-HIV agents. The compound could be a candidate for the synthesis of new drugs aimed at combating HIV, given its structural features that may allow it to bind with high affinity to HIV-related proteins .
Antioxidant Properties: The oxidative stress response is a key area of research, particularly in the context of aging and degenerative diseases. Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate may have antioxidant capabilities that could be harnessed for therapeutic applications .
Antimicrobial Applications: Given the ongoing need for new antimicrobial agents, this compound’s potential antimicrobial activity could be of significant interest. Its structural framework could be optimized to target specific microbial enzymes or pathways .
Antitubercular Potential: Tuberculosis remains a major global health challenge. The compound’s possible antitubercular activity, inferred from the activity of related molecules, could lead to the development of new treatments for tuberculosis .
Antidiabetic Effects: Research into the management of diabetes could benefit from the exploration of this compound’s potential antidiabetic effects. Modifying its structure to interact with biological targets involved in glucose metabolism could open up new avenues for diabetes treatment .
作用机制
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to provide a detailed mechanism of action .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYVXZLXHAZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738347 | |
| Record name | Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
CAS RN |
1159600-04-0 | |
| Record name | Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

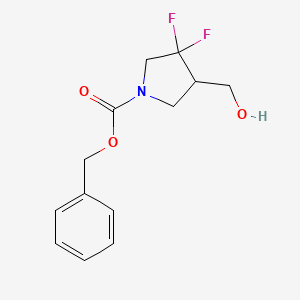
![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)
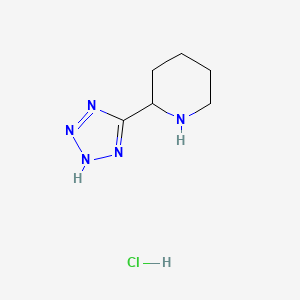
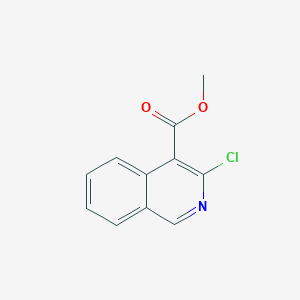

![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)
